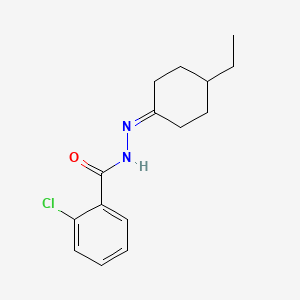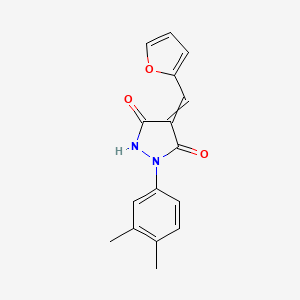![molecular formula C16H19N5OS4 B12476069 2-{[3-(ethylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B12476069.png)
2-{[3-(ethylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1H-benzimidazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(ethylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1H-benzimidazol-2-yl]acetamide is a complex organic compound that features a combination of thiadiazole and benzimidazole moieties. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(ethylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1H-benzimidazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of the thiadiazole and benzimidazole intermediates. The thiadiazole moiety can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The benzimidazole moiety is often prepared by the condensation of o-phenylenediamine with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production methods for such compounds generally involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The reactions are typically carried out in large reactors with continuous monitoring to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(ethylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1H-benzimidazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole and benzimidazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while reduction of nitro groups results in the corresponding amines.
Scientific Research Applications
2-{[3-(ethylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1H-benzimidazol-2-yl]acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-(ethylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1H-benzimidazol-2-yl]acetamide involves its interaction with various molecular targets and pathways. The thiadiazole and benzimidazole moieties are known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The compound’s ability to disrupt DNA replication and protein synthesis is also a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(3-ethylsulfanyl-[1,2,4]thiadiazol-5-yl)-acetamide
- 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives
Uniqueness
What sets 2-{[3-(ethylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1H-benzimidazol-2-yl]acetamide apart is its unique combination of thiadiazole and benzimidazole moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development.
Properties
Molecular Formula |
C16H19N5OS4 |
|---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
2-[(3-ethylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-(6-propylsulfanyl-1H-benzimidazol-2-yl)acetamide |
InChI |
InChI=1S/C16H19N5OS4/c1-3-7-24-10-5-6-11-12(8-10)18-14(17-11)19-13(22)9-25-16-20-15(21-26-16)23-4-2/h5-6,8H,3-4,7,9H2,1-2H3,(H2,17,18,19,22) |
InChI Key |
WCZIFUZGDDZCGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)CSC3=NC(=NS3)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-chloro-4-(2,4,5-trichlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B12475986.png)
![N-(2-Methoxyphenyl)-4-methyl-N-{[N'-(propan-2-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide](/img/structure/B12476003.png)

![N~6~,N~6~-diethyl-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12476011.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]glycinamide](/img/structure/B12476025.png)
![2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B12476026.png)
![2-(3-methoxypropyl)-N-[4-(2-methylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12476039.png)
methanone](/img/structure/B12476046.png)

![2,2'-[(cyclohexylimino)dimethanediyl]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)](/img/structure/B12476053.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12476060.png)
![N-(2,6-dimethylphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B12476065.png)
![5-[3-bromo-4-(naphthalen-2-ylmethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12476078.png)
![3-Pyridinecarboxylic acid, 2-[[4-[(2-chloroacetyl)oxy]-3-ethoxyphenyl]methylene]hydrazide](/img/structure/B12476086.png)
